

# Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of N-Ethylnicotinamide

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## Compound of Interest

Compound Name: *N-Ethylnicotinamide*

Cat. No.: *B150366*

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## Abstract

This application note provides a detailed protocol for the analysis of **N-Ethylnicotinamide** using High-Resolution Mass Spectrometry (HRMS). **N-Ethylnicotinamide**, a metabolite of the respiratory stimulant nikethamide and a derivative of nicotinamide (a form of vitamin B3), is of significant interest in pharmaceutical and metabolic research.<sup>[1][2]</sup> This document outlines the physicochemical properties of **N-Ethylnicotinamide**, a proposed metabolic pathway, a detailed LC-HRMS analytical protocol, and an inferred fragmentation pattern based on the analysis of structurally related compounds. The presented methodologies are designed to enable researchers to achieve high sensitivity and selectivity in the quantification and identification of **N-Ethylnicotinamide** in various biological matrices.

## Introduction

**N-Ethylnicotinamide** ( $C_8H_{10}N_2O$ , Molecular Weight: 150.18 g/mol) is a pyridinecarboxamide derivative that plays a role in cellular metabolism as a precursor to coenzymes like NAD<sup>+</sup> and NADP<sup>+</sup>.<sup>[1][3]</sup> Its structural similarity to endogenous compounds like N-Methylnicotinamide (MNA) makes it a valuable tool for studying metabolic pathways and drug transporter systems.<sup>[1]</sup> Furthermore, as a primary metabolite of nikethamide, its detection is crucial in toxicology and anti-doping screenings.<sup>[1]</sup> High-Resolution Mass Spectrometry, coupled with liquid

chromatography (LC-HRMS), offers the necessary specificity and sensitivity for the accurate analysis of such small polar molecules in complex biological samples.[4]

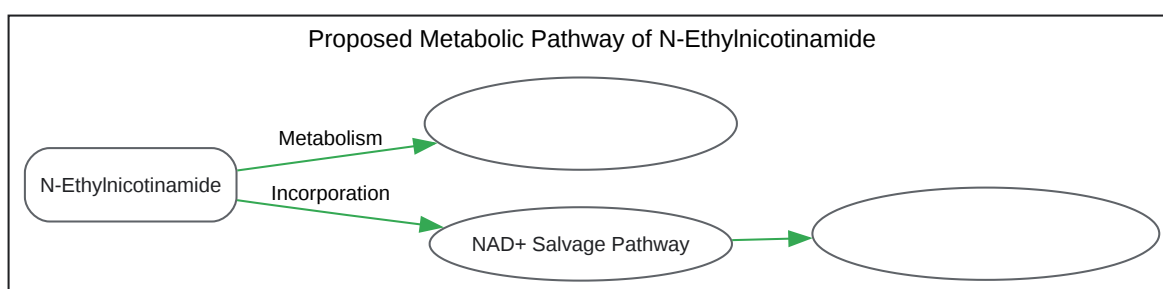
## Physicochemical Properties of N-Ethylnicotinamide

A summary of the key physicochemical properties of **N-Ethylnicotinamide** is presented in Table 1.

| Property         | Value   | Source       |
|------------------|---|--------------|
| Chemical Formula | C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O | [1][2][3][5] |
| Molecular Weight | 150.18 g/mol                                    | [1][2][3][5] |
| Exact Mass       | 150.079313 Da                                   | [5]          |
| IUPAC Name       | N-ethylpyridine-3-carboxamide                   | [1]          |
| CAS Number       | 4314-66-3                                       | [1]          |
| Solubility       | Slightly soluble in Chloroform and Methanol     | [2]          |

## Metabolic Pathway of N-Ethylnicotinamide

**N-Ethylnicotinamide** is anticipated to follow a metabolic pathway analogous to that of nicotinamide and its N-methylated derivatives. The proposed pathway involves its conversion to downstream metabolites, including participation in the NAD<sup>+</sup> salvage pathway. A diagram illustrating this proposed metabolic cascade is provided below.



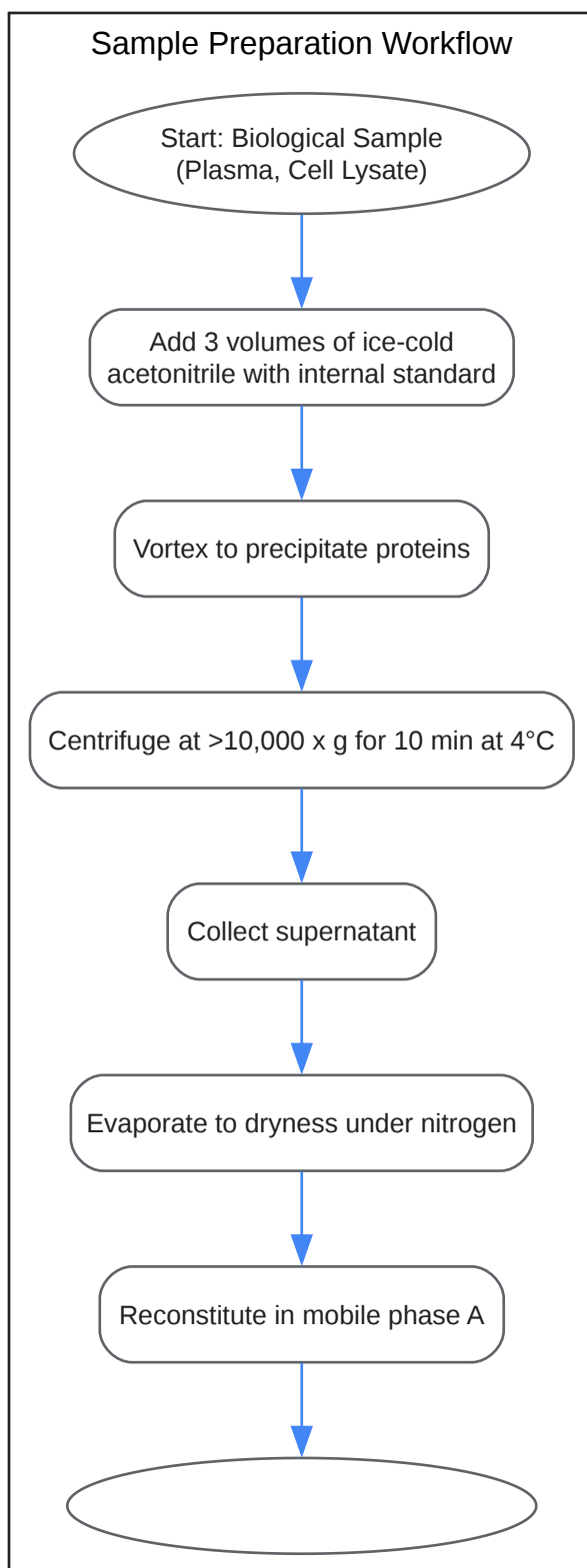
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Caption: Proposed metabolic pathway of **N-EthylNicotinamide**.

## Experimental Protocols

### Sample Preparation

A robust sample preparation protocol is critical for the accurate analysis of polar metabolites from biological matrices. The following procedure is recommended for the extraction of **N-EthylNicotinamide** from plasma or cell culture media.



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Caption: Experimental workflow for sample preparation.

## LC-HRMS Method

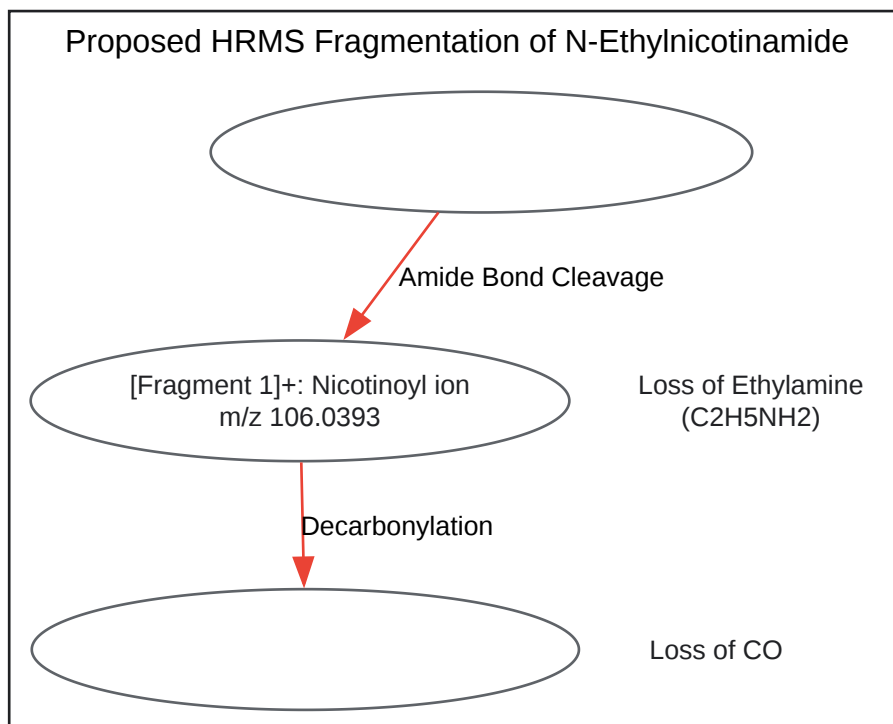
For the chromatographic separation of the polar analyte **N-Ethylnicotinamide**, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice.<sup>[6][7]</sup>

| Parameter          | Recommended Condition  |
|--------------------|--|
| LC System          | High-performance liquid chromatography system  |
| Column             | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)   |
| Mobile Phase A     | 10 mM Ammonium Formate in Water with 0.1% Formic Acid  |
| Mobile Phase B     | 0.1% Formic Acid in Acetonitrile   |
| Gradient           | Start with 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, return to 95% B and equilibrate for 4 min. |
| Flow Rate          | 0.3 mL/min   |
| Column Temperature | 40 °C  |
| Injection Volume   | 2-5 µL   |
| HRMS System        | Orbitrap or Q-TOF mass spectrometer  |
| Ionization Mode    | Positive Electrospray Ionization (ESI+)  |
| Scan Mode          | Full scan MS and data-dependent MS/MS (dd-MS2)   |
| Mass Range         | m/z 70-500   |
| Resolution         | >70,000  |
| Collision Energy   | Stepped normalized collision energy (e.g., 20, 30, 40 eV)  |

## High-Resolution Mass Spectrometry Data

## Predicted Fragmentation Pattern

Based on the fragmentation of structurally similar compounds such as N-methylnicotinamide and general principles of amide fragmentation in ESI-MS, a proposed fragmentation pattern for **N-EthylNicotinamide** is presented. The primary fragmentation is expected to be the cleavage of the amide bond.



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Caption: Proposed fragmentation pathway for **N-EthylNicotinamide**.

## Quantitative Data Summary

The following table summarizes the expected high-resolution mass-to-charge ratios (m/z) for the parent ion and its major predicted fragments.

| Ion                | Chemical Formula   | Calculated m/z | Description                                    |
|--------------------|--|----------------|--|
| [M+H] <sup>+</sup> | C <sub>8</sub> H <sub>11</sub> N <sub>2</sub> O <sup>+</sup> | 151.0866       | Protonated N-Ethylnicotinamide                 |
| Fragment 1         | C <sub>6</sub> H <sub>4</sub> NO <sup>+</sup>                | 106.0393       | Nicotinoyl cation (loss of ethylamine)         |
| Fragment 2         | C <sub>5</sub> H <sub>4</sub> N <sup>+</sup>                 | 78.0338        | Pyridinium cation (loss of CO from Fragment 1) |

## Conclusion

This application note provides a comprehensive guide for the HRMS-based analysis of **N-Ethylnicotinamide**. The detailed experimental protocols for sample preparation and LC-HRMS analysis, combined with the predicted fragmentation data, offer a solid foundation for researchers to develop and validate robust analytical methods. The provided information will be valuable for applications in drug metabolism studies, pharmacokinetic research, and clinical and forensic toxicology.

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